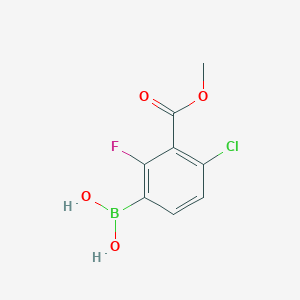

(4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

(4-chloro-2-fluoro-3-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BClFO4/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVQDWGOBACICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)C(=O)OC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BClFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-3-(methoxycarbonyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Major Products

Biaryls: Formed from Suzuki-Miyaura coupling reactions.

Phenols: Resulting from oxidation reactions.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl-boron complex.

Reductive Elimination: The palladium catalyst facilitates the coupling of the two aryl groups, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s distinct activity and physicochemical properties arise from its substitution pattern. Below is a comparative analysis with structurally related boronic acids:

*Molecular weights estimated based on substituent contributions.

Key Comparisons:

Substituent Effects on Reactivity: The target compound’s trifunctional substituents (Cl, F, COOCH₃) create a strongly electron-deficient aromatic ring, enhancing its reactivity in cross-coupling reactions compared to analogs like (4-Fluoro-3-methoxyphenyl)boronic acid, where the methoxy group (-OCH₃) is electron-donating .

Solubility and Stability: The methoxycarbonyl group (-COOCH₃) may enhance aqueous solubility compared to purely hydrophobic analogs like pyren-1-yl boronic acid, which precipitates in cell culture media . However, halogenated derivatives generally exhibit lower solubility than non-halogenated counterparts (e.g., phenyl boronic acid) .

The target’s chlorine and fluorine substituents may further optimize binding to fungal HDACs like MoRPD3 .

Diagnostic Utility: Unlike phenyl boronic acid, which is used to detect β-lactamase-producing bacteria , the target’s complex substituents may limit its diagnostic use but could offer niche applications in differentiating enzyme isoforms.

Biological Activity

(4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid, with the chemical formula C7H7BClFO3 and CAS number 944129-07-1, is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is primarily investigated for its role as an intermediate in the synthesis of various pharmaceuticals, including herbicides and anticancer agents. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Weight : 204.39 g/mol

- Purity : 95%

- IUPAC Name : (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

- Structure : The compound features a boronic acid functional group attached to a chlorofluorinated aromatic ring, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit a range of biological activities such as:

- Anticancer Activity : Several studies have demonstrated that phenylboronic acids can induce apoptosis in cancer cells and inhibit cell proliferation.

- Antibacterial and Antiviral Properties : Boronic acids have shown potential in combating bacterial infections and viral replication.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of phenylboronic acids. In one study, various derivatives were tested against multiple cancer cell lines, revealing a clear structure-activity relationship (SAR) where specific substitutions enhanced biological activity. Notably, compounds similar to this compound exhibited potent antiproliferative effects at low micromolar concentrations across different cancer types, including ovarian and breast cancers .

The proposed mechanisms through which these compounds exert their anticancer effects include:

- Cell Cycle Arrest : Induction of G2/M phase arrest leading to apoptosis.

- Caspase Activation : Increased activity of caspase enzymes associated with programmed cell death.

- Mitotic Catastrophe : Morphological changes in cells indicative of failed mitosis .

Case Studies

- Study on Antiproliferative Effects :

- Combination Therapies :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the primary synthetic routes for (4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid?

This compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of pre-substituted aryl halides . A common approach involves introducing the boronic acid group to a pre-functionalized aromatic ring. For example, rhodium-catalyzed carboxylation with CO₂ has been demonstrated for structurally similar methoxycarbonylphenyl boronic acids, where the boronic acid moiety is retained during reaction optimization . Transesterification methods using boronic acids (e.g., with pinacol esters) may also be employed, though product isolation challenges may arise with certain reagents .

Basic: What spectroscopic and analytical methods are used for characterization?

- NMR Spectroscopy : and NMR are critical for confirming substituent positions and purity. For example, methoxycarbonyl groups exhibit distinct singlets near δ 3.9 ppm () and δ 167–166 ppm () .

- LC-MS/MS : Used to detect trace impurities (e.g., methyl or carboxy phenyl boronic acids) at concentrations <1 ppm, validated per ICH guidelines for pharmaceutical intermediates .

- Exact Mass Analysis : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., exact mass 214.0464 for related chloro-methoxycarbonyl analogs) .

Advanced: How do the chloro, fluoro, and methoxycarbonyl substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing methoxycarbonyl group enhances electrophilicity at the boron center, potentially accelerating transmetallation in Suzuki couplings. However, steric hindrance from the ortho-chloro and fluoro substituents may reduce coupling efficiency. Comparative studies on analogous boronic acids show that steric effects dominate over electronic effects in certain Pd-catalyzed reactions . Kinetic experiments using NMR or competition studies with substituted aryl halides are recommended to quantify substituent effects.

Advanced: What strategies mitigate instability during storage or reaction conditions?

- Oxidation Prevention : Boronic esters (e.g., pinacol esters) reduce hydrolysis and oxidation. Free boronic acids are prone to oxidation by ROS (e.g., HO), with oxidation rates influenced by diol ligands (e.g., 50% conversion in 5–27 minutes depending on diol affinity) .

- Storage Conditions : Anhydrous, low-temperature storage (0–6°C) in sealed containers minimizes degradation, as recommended for structurally similar fluorophenyl boronic acids .

Basic: What are its applications in stimuli-responsive drug delivery systems?

The boronic acid group enables glucose-sensitive hydrogel formation via reversible diol complexation. For example, phenyl boronic acid derivatives form dynamic crosslinks with polyols (e.g., glucose), enabling controlled drug release in diabetic therapeutics. The methoxycarbonyl group may enhance solubility or modulate binding constants .

Advanced: How to resolve discrepancies in reported reactivity with diols or oxidizing agents?

Contradictions arise when oxidation rates (e.g., HO-mediated) do not correlate with diol-boronic acid affinity (measured via alizarin red S assays). For example, pinacol boronic esters oxidize faster than neopentyl glycol analogs despite lower diol affinity . To resolve this:

Conduct kinetic isotope experiments to distinguish hydrolysis vs. oxidation pathways.

Use computational modeling (e.g., DFT) to assess transition-state energies.

Validate findings under inert atmospheres to isolate oxidation mechanisms.

Basic: How is trace impurity analysis performed for this compound in pharmaceuticals?

A validated LC-MS/MS method with a limit of quantification (LOQ) <1 ppm is employed. For example, carboxy and methyl phenyl boronic acid impurities in Lumacaftor are quantified using reversed-phase chromatography with MRM detection, ensuring compliance with ICH Q3 guidelines .

Advanced: How does the methoxycarbonyl group affect electronic properties compared to other substituents?

The methoxycarbonyl group is a strong electron-withdrawing meta-director , which:

- Reduces the pKa of the boronic acid (enhancing water solubility).

- Modifies charge distribution in the aromatic ring, as shown via Hammett σ constants (σ = +0.37 for COMe).

Comparative studies with methyl or fluoro analogs (e.g., NMR titration) can quantify electronic effects on binding constants .

Advanced: What crystallographic techniques are suitable for structural elucidation?

Single-crystal X-ray diffraction with programs like SHELXL is ideal. Challenges include low crystal stability due to hygroscopicity. Co-crystallization with diols (e.g., mannitol) or rapid data collection at low temperatures (100 K) improves success rates .

Basic: What safety precautions are recommended during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.